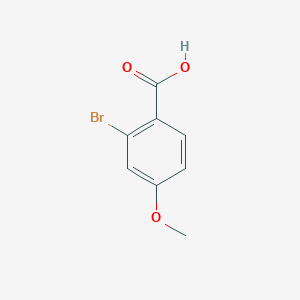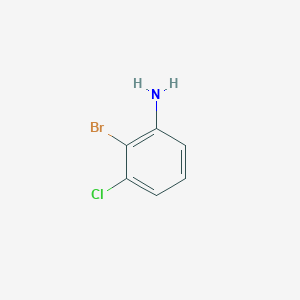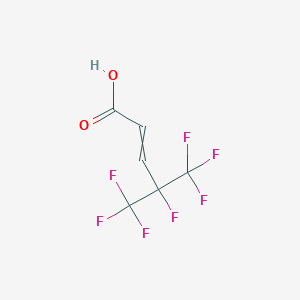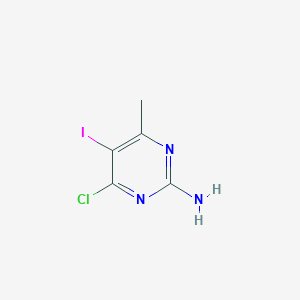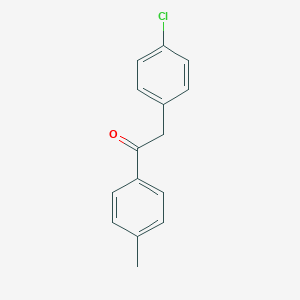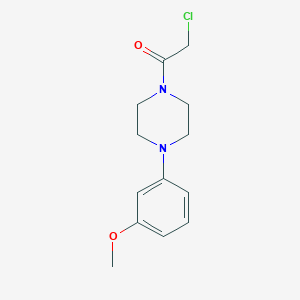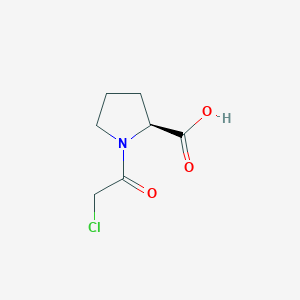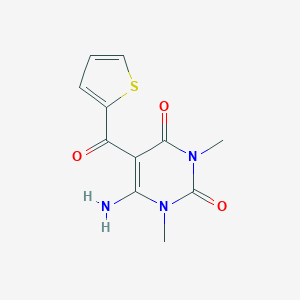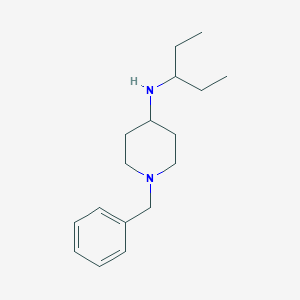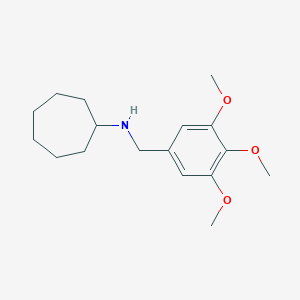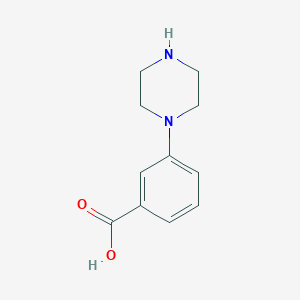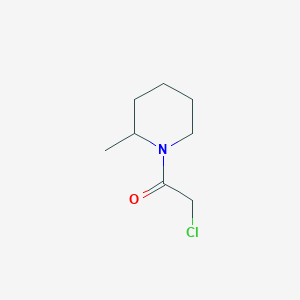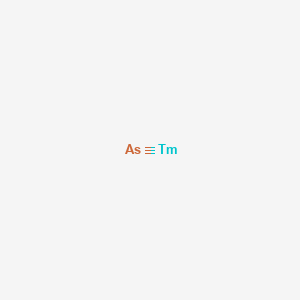
Thulium arsenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thulium arsenide (TmAs) is a compound semiconductor material that has attracted significant attention in recent years due to its unique properties and potential applications in various fields of science and technology. TmAs is a member of the rare earth arsenide family, which is known for its excellent electrical and optical properties.
科学的研究の応用
Thulium arsenide has a wide range of scientific research applications, including in the fields of electronics, optoelectronics, and spintronics. Thulium arsenide is a promising material for the development of high-speed transistors, due to its high electron mobility and low noise characteristics. It is also a potential candidate for the development of spintronic devices, due to its strong spin-orbit coupling and large spin Hall effect.
作用機序
The mechanism of action of Thulium arsenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Thulium arsenide has a direct bandgap, which allows it to absorb and emit light efficiently. It also has a high electron mobility, which enables fast charge transport. The strong spin-orbit coupling of Thulium arsenide is believed to be responsible for its unique spintronic properties.
生化学的および生理学的効果
There is currently no research on the biochemical and physiological effects of Thulium arsenide, as it is primarily used in the field of materials science and engineering.
実験室実験の利点と制限
The main advantage of using Thulium arsenide in lab experiments is its unique electronic and optical properties, which make it a promising candidate for the development of advanced electronic and optoelectronic devices. However, Thulium arsenide is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, Thulium arsenide is toxic and must be handled with care in the lab.
将来の方向性
There are several future directions for the research and development of Thulium arsenide. One potential area of research is the development of Thulium arsenide-based spintronic devices, which could revolutionize the field of computing and data storage. Another potential area of research is the use of Thulium arsenide in the development of high-efficiency solar cells, due to its excellent optical properties. Additionally, further research is needed to better understand the mechanism of action of Thulium arsenide and its potential applications in other fields of science and technology.
合成法
Thulium arsenide can be synthesized using various methods, including molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and metal-organic chemical vapor deposition (MOCVD). MBE is the most widely used method for the synthesis of Thulium arsenide due to its high purity and precise control over the growth conditions. In MBE, a beam of thulium and arsenic atoms is directed onto a substrate, where they react and form a thin film of Thulium arsenide.
特性
CAS番号 |
12006-10-9 |
|---|---|
製品名 |
Thulium arsenide |
分子式 |
AsTm |
分子量 |
243.85581 g/mol |
IUPAC名 |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
InChIキー |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
正規SMILES |
[As]#[Tm] |
その他のCAS番号 |
12006-10-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



